

Molecular structure of Diisobutylmethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutylmethoxysilane*

Cat. No.: B092060

[Get Quote](#)

Diisobutylmethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, synthesis, and applications of **diisobutylmethoxysilane** (DIBMS). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilane compounds.

Molecular Structure and Identification

Diisobutylmethoxysilane is an organosilane compound featuring a central silicon atom bonded to two isobutyl groups and two methoxy groups.^[1] Its chemical structure gives it a unique combination of steric bulk from the isobutyl groups and reactivity from the hydrolyzable methoxy groups.^[2]

IUPAC Name: dimethoxy-bis(2-methylpropyl)silane^[3] Chemical Formula: $C_{10}H_{24}O_2Si$ ^{[3][4]}

CAS Number: 17980-32-4^{[1][3][4]} Molecular Weight: 204.38 g/mol ^{[3][4][5]}

Physicochemical Properties

DIBMS is a colorless to pale yellow liquid with a mild odor.^[1] It is sensitive to moisture and will hydrolyze upon contact with water.^{[1][4]} It is generally soluble in organic solvents.^[3]

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	188 °C at 1025 hPa	[5] [6]
Melting Point	< -78 °C	[5] [6] [7]
Density	0.863 g/cm³ at 20 °C	[2] [5]
Flash Point	62 °C (143.6 °F)	[2] [5] [6]
Vapor Pressure	0.75 hPa at 25 °C	[5] [6] [7]
Refractive Index	1.4235 - 1.4255	[4] [7]

Spectroscopic Characterization (Representative Data)

While specific, experimentally-verified spectra for **diisobutylmethoxysilane** are not readily available in the public domain, the following sections describe the expected spectral characteristics based on the analysis of closely related organosilane compounds.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of DIBMS is expected to show distinct signals for the protons of the isobutyl and methoxy groups.

- Methoxy (Si-O-CH₃): A sharp singlet around 3.5 ppm.
- Isobutyl (CH₂): A doublet adjacent to the silicon atom.
- Isobutyl (CH): A multiplet further downfield from the CH₂ group.
- Isobutyl (CH₃): A doublet at the most upfield position, characteristic of the terminal methyl groups.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would provide signals corresponding to the different carbon environments in the molecule.

- Methoxy (Si-O-CH₃): A signal in the 50-60 ppm range.
- Isobutyl (Si-CH₂): A signal in the 25-35 ppm range.
- Isobutyl (-CH(CH₃)₂): A signal in the 20-30 ppm range.
- Isobutyl (-CH(CH₃)₂): A signal in the 20-25 ppm range.

²⁹Si NMR Spectroscopy (Expected)

The ²⁹Si NMR spectrum is a powerful tool for characterizing organosilanes. For DIBMS, a single resonance is expected in the chemical shift range typical for tetra-alkoxysilanes. The exact chemical shift would be influenced by the isobutyl and methoxy substituents.

FT-IR Spectroscopy (Expected)

The infrared spectrum of DIBMS would exhibit characteristic absorption bands corresponding to its functional groups.

- Si-O-C stretching: Strong bands in the 1080-1100 cm⁻¹ region.
- C-H stretching (alkyl): Bands in the 2850-2960 cm⁻¹ region.
- Si-C stretching: Bands in the 1250 cm⁻¹ and 800-840 cm⁻¹ regions.

Mass Spectrometry (Expected Fragmentation)

In electron impact mass spectrometry, DIBMS would likely exhibit a molecular ion peak (M⁺) at m/z = 204. Common fragmentation pathways for organosilanes include the loss of alkyl or alkoxy groups. Expected fragments would include:

- [M - OCH₃]⁺: m/z = 173
- [M - isobutyl]⁺: m/z = 147
- [Si(OCH₃)₂(isobutyl)]⁺: m/z = 147

Experimental Protocols

The following are representative experimental protocols based on general procedures for the synthesis and application of similar dialkyldimethoxysilanes.

Synthesis of Diisobutylmethoxysilane via Grignard Reaction

This protocol describes a typical Grignard reaction for the synthesis of dialkyldialkoxysilanes.

Materials:

- Magnesium turnings
- Isobutyl bromide
- Dimethyldichlorosilane
- Anhydrous diethyl ether
- Anhydrous hexane
- Saturated aqueous ammonium chloride solution

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
- A solution of isobutyl bromide in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction.
- Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

- The Grignard reagent is cooled in an ice bath, and a solution of dimethyldichlorosilane in anhydrous hexane is added dropwise from the dropping funnel.
- The reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
- After cooling, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield **diisobutylmethoxysilane**.

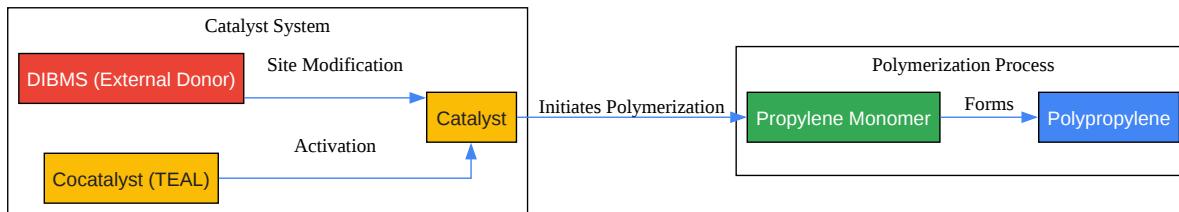
Propylene Polymerization using Diisobutylmethoxysilane as an External Donor

This protocol outlines a general procedure for the use of DIBMS as an external electron donor in Ziegler-Natta catalyzed propylene polymerization.[\[8\]](#)

Materials:

- High-activity Ziegler-Natta catalyst (e.g., $\text{TiCl}_4/\text{MgCl}_2$)
- Triethylaluminum (TEAL) as cocatalyst
- **Diisobutylmethoxysilane** (DIBMS) as external donor
- Polymerization grade propylene
- Anhydrous hexane as solvent
- Methanol for quenching

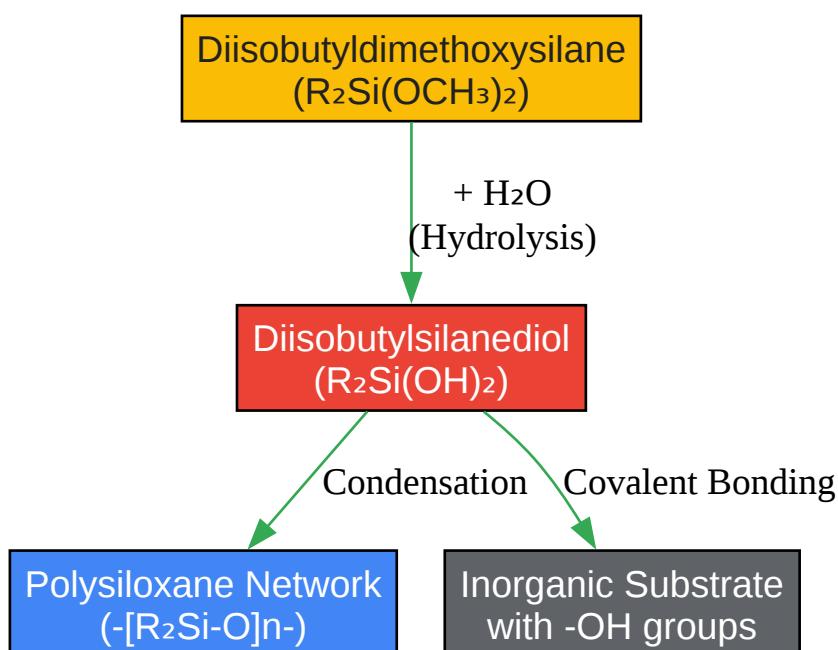
Procedure:


- A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
- Anhydrous hexane is introduced into the reactor, followed by the desired amount of TEAL solution and DIBMS solution.
- The Ziegler-Natta catalyst slurry is then injected into the reactor.
- The reactor is pressurized with propylene to the desired pressure, and the temperature is raised to the polymerization temperature (e.g., 70°C).
- The polymerization is carried out for the desired time, maintaining constant pressure by feeding propylene.
- The reaction is terminated by venting the unreacted propylene and adding methanol to the reactor.
- The polymer is collected by filtration, washed with hexane, and dried in a vacuum oven.

Applications and Logical Relationships

Diisobutylmethoxysilane is a versatile compound with several key industrial applications stemming from its unique molecular structure.

External Electron Donor in Ziegler-Natta Catalysis


The primary application of DIBMS is as an external electron donor in Ziegler-Natta catalysis for polypropylene production.^[9] The bulky isobutyl groups and the Lewis basicity of the methoxy groups allow it to selectively poison non-stereospecific active sites on the catalyst surface, thereby increasing the isotacticity and improving the properties of the resulting polymer.^[2]

[Click to download full resolution via product page](#)

Role of DIBMS in Ziegler-Natta Polymerization.

Hydrolysis and Condensation for Surface Modification

The methoxy groups of DIBMS are susceptible to hydrolysis, forming reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials (like glass, metals, and fillers) or with other silanol groups to form a stable, cross-linked siloxane (Si-O-Si) network.[1][10] This process is fundamental to its use as a coupling agent, adhesion promoter, and surface modifier.[1][3]

[Click to download full resolution via product page](#)

Hydrolysis and Condensation of DIBMS.

Safety and Handling

Diisobutylmethoxysilane is a moisture-sensitive and combustible liquid.^{[2][4]} It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place away from sources of ignition. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Diisobutylmethoxysilane is a valuable organosilane with significant applications in polymer science and materials chemistry. Its utility is derived from the interplay between the steric hindrance provided by its isobutyl groups and the reactivity of its methoxy groups. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogen Responses of Propylene Polymerization with MgCl₂-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Diisobutylmethoxysilane | C₁₀H₂₄O₂Si | CID 3084284 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor | MDPI [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molecular structure of Diisobutylmethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092060#molecular-structure-of-diisobutylmethoxysilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com